
(7-Bromoisoquinolin-3-yl)methanamine
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Overview
Description
(7-Bromoisoquinolin-3-yl)methanamine is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and an amine group at the 3rd position of the isoquinoline ring makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromoisoquinolin-3-yl)methanamine typically involves the bromination of isoquinoline followed by the introduction of the methanamine group. One common method includes:
Bromination: Isoquinoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 7th position.
Amination: The brominated isoquinoline is then reacted with a suitable amine source, such as methanamine, under conditions that facilitate the substitution of the bromine atom with the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(7-Bromoisoquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that (7-Bromoisoquinolin-3-yl)methanamine exhibits significant anticancer activity. It has been studied for its ability to inhibit various kinases involved in cancer progression, including BRAF kinase, which is critical in melanoma treatment. The compound's IC50 values against different cancer cell lines demonstrate its potential as a therapeutic agent.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 2.93 | Potent against breast cancer |
A375 | 10.0 | Inhibitory effect on melanoma |
The compound's mechanism of action involves inducing apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9, suggesting its role as a pro-apoptotic agent.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies show that isoquinoline derivatives can effectively combat a range of bacterial pathogens, including multi-drug resistant strains. This activity is attributed to the compound's ability to disrupt bacterial cell functions.
Pathogen Type | Activity |
---|---|
Gram-positive Bacteria | Effective |
Gram-negative Bacteria | Effective |
The compound's effectiveness against resistant strains highlights its potential as a new class of antimicrobial agents .
Neurological Applications
In the realm of neurological research, this compound is being explored as a potential pharmacophore for developing treatments targeting neurodegenerative diseases. Its interactions with neurotransmitter receptors may influence neuronal signaling pathways, providing avenues for therapeutic development.
Case Studies
Several case studies have documented the biological activity and therapeutic potential of this compound:
- Antitumor Effects : A study evaluated the anticancer effects in breast cancer models, demonstrating significant apoptosis induction in cancer cells with minimal effects on normal cells.
- Infection Control : Another investigation assessed antimicrobial efficacy against resistant bacterial strains, showing effective inhibition of growth in multi-drug resistant strains.
These studies underscore the compound's versatility and promise in both cancer therapy and infection control .
Mechanism of Action
The mechanism of action of (7-Bromoisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets. The presence of the bromine atom and the amine group allows it to bind to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6-Bromoisoquinolin-3-yl)methanamine: Similar structure but with the bromine atom at the 6th position.
(7-Chloroisoquinolin-3-yl)methanamine: Chlorine atom instead of bromine at the 7th position.
(7-Iodoisoquinolin-3-yl)methanamine: Iodine atom instead of bromine at the 7th position.
Uniqueness
(7-Bromoisoquinolin-3-yl)methanamine is unique due to the specific positioning of the bromine atom and the amine group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications.
Biological Activity
(7-Bromoisoquinolin-3-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and applications in various fields, particularly in drug development.
Chemical Structure and Properties
This compound has the molecular formula C_10H_10BrN and a molecular weight of approximately 223.07 g/mol. The compound features a bromine atom at the 7-position of the isoquinoline structure, contributing to its unique chemical properties. Its structure allows for hydrogen bonding, which is significant for its interactions with biological targets.
Cytochrome P450 Inhibition
One of the notable biological activities of this compound is its role as an inhibitor of cytochrome P450 1A2. This enzyme is involved in the metabolism of various drugs and environmental chemicals, making this compound relevant in pharmacokinetics and toxicology studies.
Antiviral Activity
Research has indicated that isoquinoline derivatives, including this compound, may exhibit antiviral properties. A study highlighted the synthesis of a series of isoquinoline derivatives that showed significant anti-HIV activity, suggesting that modifications in the isoquinoline structure can lead to enhanced biological efficacy .
The mechanism of action for this compound primarily involves its interaction with specific biological targets through binding interactions. The presence of the bromine atom and the methanamine group influences its binding affinity and specificity, which is crucial for modulating enzyme activity or receptor interactions.
Case Study 1: Anti-HIV Activity
In a study focused on isoquinoline derivatives, this compound was part of a series that demonstrated low nanomolar activity against HIV. The structure-activity relationship (SAR) studies indicated that modifications to the isoquinoline scaffold could significantly enhance antiviral potency .
Case Study 2: Inhibition of Bacterial Virulence
Another investigation examined the potential of isoquinoline derivatives as antivirulence agents. The results suggested that compounds with similar structures could inhibit bacterial virulence factors, thereby reducing pathogenicity without directly killing bacteria. This approach could provide an alternative strategy to traditional antibiotics, minimizing resistance development .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (7-Bromoisoquinolin-3-yl)methanamine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves bromination of isoquinoline precursors (e.g., using N-bromosuccinimide) followed by functionalization at the 3-position. For introducing the methanamine group, reductive amination or nucleophilic substitution (e.g., Gabriel synthesis) is employed. Optimization includes screening catalysts (e.g., Pd for cross-coupling), solvents (DMF or THF), and temperatures (80–120°C). Purity is assessed via HPLC (≥95%, as in ) and NMR (¹H/¹³C) for structural confirmation .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodology : Use HPLC with UV detection (λ = 254 nm) for purity quantification, complemented by GC-MS for volatile byproduct analysis. Structural confirmation requires ¹H/¹³C NMR (e.g., δ ~2.8 ppm for -CH2NH2) and FT-IR (N-H stretch at ~3350 cm⁻¹). Melting point determination (mp 39–43°C for analogous bromoisoquinolines, ) and elemental analysis (C, H, N) validate composition .
Q. How should researchers assess the solubility and stability of this compound under experimental conditions?
- Methodology : Solubility is tested in graded solvent systems (e.g., DMSO, ethanol, water) via shake-flask methods. Stability studies involve accelerated degradation under heat (40–60°C), UV light, and variable pH (1–13). Monitor decomposition via LC-MS and TGA/DSC for thermal stability. Store at 0–6°C in amber vials to prevent bromine loss ( ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Standardize assays (e.g., cell lines, incubation times) and validate compound batches via HPLC. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity. Apply statistical meta-analysis to identify outliers and adjust for confounding variables (e.g., solvent effects). Refer to iterative qualitative frameworks () for data triangulation .
Q. What computational approaches enhance the prediction of this compound’s reactivity in novel reactions?
- Methodology : Density Functional Theory (DFT) models the compound’s electron density to predict sites for electrophilic attack (e.g., C-7 bromine as a leaving group). Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) evaluate solvation effects. Validate predictions experimentally via kinetic profiling (e.g., reaction rate vs. temperature) and in situ Raman spectroscopy .
Q. What strategies improve the design of structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology : Systematically modify substituents (e.g., replacing bromine with Cl/F, varying amine alkylation) while retaining the isoquinoline core. High-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition) identifies active derivatives. Pair with molecular docking (e.g., AutoDock Vina) to map binding interactions. Use QSAR models to correlate logP and steric parameters with activity .
Q. How can researchers mitigate challenges in scaling up this compound synthesis while maintaining yield?
- Methodology : Optimize catalyst recycling (e.g., Pd/C recovery) and solvent systems for greener processes (e.g., switching to cyclopentyl methyl ether). Monitor exotherms using reaction calorimetry during bromination. Implement continuous flow chemistry for improved heat/mass transfer. Validate scalability via DOE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, agitation) .
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
(7-bromoisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H,5,12H2 |
InChI Key |
CFBUDWWBRYBMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CN)Br |
Origin of Product |
United States |
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